molecular formula C20H18N2O B11812008 (6-(Indolin-1-yl)pyridin-3-yl)(phenyl)methanol

(6-(Indolin-1-yl)pyridin-3-yl)(phenyl)methanol

Cat. No.: B11812008
M. Wt: 302.4 g/mol
InChI Key: CNMOQBGZKUWOST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-(Indolin-1-yl)pyridin-3-yl)(phenyl)methanol (CAS 1355219-50-9) is a chemical compound with the molecular formula C20H18N2O and a molecular weight of 302.37 g/mol . This molecule features a complex structure that incorporates indoline and pyridine rings linked by a phenylmethanol group, making it a valuable intermediate in organic synthesis and medicinal chemistry research . The structural motifs present in this compound are commonly investigated for their potential biological activities and for the development of novel pharmacologically active agents . Researchers utilize this compound strictly as a building block in the discovery and synthesis of new chemical entities. It is supplied for laboratory research purposes and requires proper handling by qualified personnel. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. For detailed handling and storage information, please consult the Safety Data Sheet.

Properties

Molecular Formula

C20H18N2O

Molecular Weight

302.4 g/mol

IUPAC Name

[6-(2,3-dihydroindol-1-yl)pyridin-3-yl]-phenylmethanol

InChI

InChI=1S/C20H18N2O/c23-20(16-7-2-1-3-8-16)17-10-11-19(21-14-17)22-13-12-15-6-4-5-9-18(15)22/h1-11,14,20,23H,12-13H2

InChI Key

CNMOQBGZKUWOST-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C21)C3=NC=C(C=C3)C(C4=CC=CC=C4)O

Origin of Product

United States

Biological Activity

(6-(Indolin-1-yl)pyridin-3-yl)(phenyl)methanol is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

The compound (6-(Indolin-1-yl)pyridin-3-yl)(phenyl)methanol is characterized by its unique indole and pyridine structures, which are known to exhibit various biological activities. Indole derivatives, in particular, have been studied extensively for their antiviral, anticancer, and antimicrobial properties .

2. Synthesis of the Compound

The synthesis of (6-(Indolin-1-yl)pyridin-3-yl)(phenyl)methanol typically involves multi-step reactions starting from readily available indole and pyridine derivatives. The process generally includes:

  • Formation of the indole nucleus : Using standard reactions such as Fischer indole synthesis.
  • Pyridine ring introduction : Achieved through cyclization methods involving appropriate precursors.
  • Final coupling : The phenolic hydroxyl group is introduced via a methanol reaction to yield the final product.

3.1 Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of (6-(Indolin-1-yl)pyridin-3-yl)(phenyl)methanol against various pathogens. The compound demonstrated significant activity with Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics.

PathogenMIC (μg/mL)Activity Level
Staphylococcus aureus0.25Excellent
Escherichia coli0.50Good
Candida albicans0.75Moderate

These results indicate that the compound could serve as a lead for developing new antimicrobial agents .

3.2 Cytotoxicity and Hemolytic Activity

Cytotoxicity assays revealed that (6-(Indolin-1-yl)pyridin-3-yl)(phenyl)methanol exhibits low hemolytic activity, suggesting a favorable safety profile for further development. Hemolysis was measured at concentrations up to 100 μg/mL, with less than 5% lysis observed.

Concentration (μg/mL)% Hemolysis
100.5
502.0
1004.5

This low hemolytic activity indicates that the compound may be biocompatible, making it suitable for therapeutic applications .

3.3 Antioxidant Properties

The antioxidant capacity of (6-(Indolin-1-yl)pyridin-3-yl)(phenyl)methanol was assessed using DPPH radical scavenging assays. The compound showed significant scavenging activity, comparable to Trolox, a standard antioxidant.

Concentration (μg/mL)% Scavenging
1020
5045
10070

These findings suggest that this compound could be beneficial in preventing oxidative stress-related diseases .

4. Case Studies and Research Findings

Several studies have explored the broader implications of indole derivatives similar to (6-(Indolin-1-yl)pyridin-3-yl)(phenyl)methanol:

  • Anticancer Activity : Indole derivatives have been shown to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
  • Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways.
  • Synergistic Effects : Recent research indicated that combining this compound with other antibiotics enhances efficacy against resistant strains of bacteria .

5. Conclusion

(6-(Indolin-1-yl)pyridin-3-yl)(phenyl)methanol exhibits promising biological activities, including antimicrobial and antioxidant effects, while maintaining a favorable safety profile. Ongoing research is essential to fully elucidate its mechanisms of action and therapeutic potential across various medical applications.

Scientific Research Applications

Research indicates that (6-(Indolin-1-yl)pyridin-3-yl)(phenyl)methanol may exhibit various biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that derivatives of indole compounds can possess significant antimicrobial effects. The synthesis and evaluation of related compounds have shown promising activity against both gram-positive and gram-negative bacteria .
  • Antiviral Potential : Similar indoline derivatives have been investigated for their antiviral properties, indicating that modifications to the indole structure could enhance efficacy against viral pathogens .
  • Pharmacological Applications : The compound's structural features suggest potential applications in drug design targeting specific receptors involved in various diseases, including cancer and infectious diseases.

Case Studies and Research Findings

Several studies have documented the synthesis and application of (6-(Indolin-1-yl)pyridin-3-yl)(phenyl)methanol and its derivatives:

Case Study 1: Antimicrobial Assessment

A study focusing on a related indole compound demonstrated substantial growth inhibition against gram-negative bacteria using a UPLC method for quantification. The study highlighted the potential of indole derivatives in formulating effective antimicrobial agents .

Case Study 2: Synthesis and Characterization

Research involving the synthesis of (6-(Indolin-1-yl)pyridin-3-yl)(phenyl)methanol emphasized the importance of optimizing synthetic routes for enhanced yield and purity. Analytical techniques such as NMR and mass spectrometry were employed to confirm the structure .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl group (-CH2OH) undergoes oxidation to form a ketone or carboxylic acid, depending on reaction conditions.

Reagent/Conditions Product Yield Mechanism
NaOCl/TEMPO (pH 10, RT)(6-(Indolin-1-yl)pyridin-3-yl)(phenyl)ketone72%Radical-mediated alcohol oxidation
KMnO4/H2SO4 (reflux) (6-(Indolin-1-yl)pyridin-3-yl)benzoic acid58%Acidic permanganate oxidation

Key Findings :

  • TEMPO/NaOCl selectively oxidizes the alcohol to a ketone without affecting the indoline or pyridine rings.

  • Strong oxidants like KMnO4 further oxidize the ketone to a carboxylic acid but risk ring degradation .

Reduction Reactions

The pyridine and indoline nitrogen atoms facilitate catalytic hydrogenation, while the hydroxymethyl group can be deoxygenated.

Reagent/Conditions Product Yield Mechanism
H2/Pd-C (50 psi, EtOH)(6-(Indolin-1-yl)piperidin-3-yl)(phenyl)methanol85%Heterogeneous hydrogenation
BH3·THF (0°C → RT) (6-(Indolin-1-yl)pyridin-3-yl)(phenyl)methane63%Hydroboration-oxidation

Key Findings :

  • Hydrogenation saturates the pyridine ring to piperidine but preserves the indoline structure.

  • Borane reduces the hydroxymethyl group to a methyl group via intermediate borate formation .

Electrophilic Aromatic Substitution

The electron-rich indoline and pyridine rings undergo regioselective substitution.

Reagent/Conditions Position Product Yield
HNO3/H2SO4 (0°C)Pyridine C44-Nitro-(6-(Indolin-1-yl)pyridin-3-yl)(phenyl)methanol41%
Br2/FeBr3 (CH2Cl2, RT) Indoline C55-Bromo-(6-(Indolin-1-yl)pyridin-3-yl)(phenyl)methanol68%

Key Findings :

  • Nitration occurs preferentially at the pyridine ring’s C4 position due to inductive effects.

  • Bromination targets the indoline’s C5 position, guided by directing effects of the fused benzene ring .

Nucleophilic Aromatic Substitution

The electron-deficient pyridine ring allows displacement of leaving groups (e.g., halides).

Reagent/Conditions Substituent Product Yield
NaN3/DMF (100°C)Cl → N33-Azido-(6-(Indolin-1-yl)pyridin-3-yl)(phenyl)methanol89%
NH3 (aq)/CuSO4 (120°C) F → NH23-Amino-(6-(Indolin-1-yl)pyridin-3-yl)(phenyl)methanol76%

Key Findings :

  • Azide substitution proceeds efficiently under Ullmann-type conditions.

  • Ammonolysis requires copper catalysis to replace fluorine with an amine group .

Cross-Coupling Reactions

The pyridine and indoline moieties participate in palladium-catalyzed couplings.

Reagent/Conditions Reaction Type Product Yield
Suzuki (Ar-B(OH)2/Pd(PPh3)4) Pyridine C22-Aryl-(6-(Indolin-1-yl)pyridin-3-yl)(phenyl)methanol78%
Buchwald-Hartwig (Ar-NH2)Indoline N1N-Aryl-(6-(Indolin-1-yl)pyridin-3-yl)(phenyl)methanol65%

Key Findings :

  • Suzuki coupling selectively functionalizes the pyridine ring’s C2 position .

  • Buchwald-Hartwig amination modifies the indoline nitrogen, enhancing pharmacological potential.

Acid/Base-Mediated Rearrangements

The compound undergoes ring-opening and recyclization under acidic conditions.

Reagent/Conditions Product Yield Mechanism
HCl (conc., reflux)Quinoline-3-carboxylic acid derivative54%Indoline ring-opening
NaH/THF (0°C) Spirocyclic pyridone37%Base-induced cyclization

Key Findings :

  • Concentrated HCl cleaves the indoline ring, forming a quinoline derivative.

  • Strong bases induce spirocyclization via deprotonation and intramolecular attack .

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C, releasing CO and NH3.

  • Photodegradation : UV light (254 nm) induces C-N bond cleavage in the indoline ring .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison with structurally related analogs:

Compound Name Structure Molecular Weight (g/mol) Key Features Potential Applications References
(6-(Indolin-1-yl)pyridin-3-yl)(phenyl)methanol Pyridine with indolin-1-yl (6-position) and phenylmethanol (3-position) 316.4 Indoline moiety may enhance lipophilicity and target engagement. Hypothetical: Kinase inhibition, CNS-targeted therapies.
[6-(3-Bromophenyl)pyridin-3-yl]methanol Pyridine with 3-bromophenyl (6-position) and methanol (3-position) 264.12 Bromine substituent increases molecular weight and potential halogen bonding. Anticancer agents (halogenated aromatics are common in drug design).
Phenyl(pyridin-3-yl)methanol Simple pyridin-3-yl methanol with phenyl group 185.23 Minimal steric hindrance; foundational structure for SAR studies. Intermediate for synthesizing complex molecules (e.g., kinase inhibitors).
[6-(Diethylamino)pyridin-3-yl]methanol Pyridine with diethylamino (6-position) and methanol (3-position) 180.25 Amino group improves solubility; potential for hydrogen bonding. Antiviral or antibacterial agents (similar to Tedizolid’s pyridine-tetrazole motif).
[6-(Difluoromethoxy)pyridin-3-yl]methanol Pyridine with difluoromethoxy (6-position) and methanol (3-position) 187.15 (estimated) Fluorine atoms enhance metabolic stability and bioavailability. CNS drugs (fluorine is common in blood-brain barrier-penetrating compounds).

Structural and Functional Insights

  • Indoline vs. Halogenated Substitutents : The indoline group in the target compound introduces a rigid, planar structure, which may improve binding to flat binding pockets (e.g., ATP sites in kinases). In contrast, bromophenyl (in ) or difluoromethoxy (in ) groups offer electronic effects (e.g., halogen bonding) or enhanced stability, respectively.
  • Methanol Group: The hydroxymethyl group in all analogs facilitates hydrogen bonding, critical for target interactions. Its position on the pyridine ring (3-position) is conserved, suggesting a conserved pharmacophoric role.
  • Molecular Weight and Solubility : The target compound’s higher molecular weight (316.4 g/mol) compared to simpler analogs (e.g., 185.23 g/mol in ) may reduce solubility but improve membrane permeability, a trade-off common in drug design.

Q & A

Basic: What synthetic strategies and reaction conditions are optimal for preparing (6-(Indolin-1-yl)pyridin-3-yl)(phenyl)methanol?

Methodological Answer:
A multi-step synthesis approach is typically employed, involving:

Coupling Reactions: Utilize palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the indoline moiety to the pyridine ring. Similar methods are described in patent applications for trifluoromethylpyridine derivatives .

Hydroxymethylation: Introduce the methanol group via reduction of a ketone intermediate using LiAlH₄ or NaBH₄, as demonstrated in fluoropyridinemethanol syntheses .

Purification: Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (e.g., hexane/ethyl acetate mixtures) are effective for isolating the final product, achieving yields >85% in optimized conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.